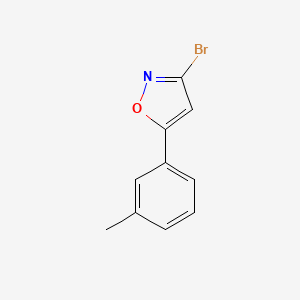
2-(4-Iodophenyl)-4-methylpyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Iodophenyl)-4-methylpyrrole is an organic compound that features a pyrrole ring substituted with a 4-iodophenyl group and a methyl group
準備方法
The synthesis of 2-(4-Iodophenyl)-4-methylpyrrole typically involves the iodination of a phenyl group followed by the formation of the pyrrole ring. One common method involves the reaction of 4-iodoaniline with acetic acid and formaldehyde to form the intermediate, which is then cyclized to produce the desired pyrrole compound. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
化学反応の分析
2-(4-Iodophenyl)-4-methylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the iodine atom.
Substitution: The iodine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
科学的研究の応用
2-(4-Iodophenyl)-4-methylpyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(4-Iodophenyl)-4-methylpyrrole involves its interaction with specific molecular targets. The iodine atom in the phenyl ring can participate in halogen bonding, which influences the compound’s binding affinity to various biological targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects.
類似化合物との比較
2-(4-Iodophenyl)-4-methylpyrrole can be compared with other iodinated pyrrole derivatives, such as 2-(4-Iodophenyl)-3-methylpyrrole and 2-(4-Iodophenyl)-5-methylpyrrole. These compounds share similar chemical properties but differ in their substitution patterns, which can influence their reactivity and biological activities. The unique positioning of the iodine and methyl groups in this compound makes it distinct and potentially more suitable for specific applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in both academic and industrial settings.
特性
分子式 |
C11H10IN |
|---|---|
分子量 |
283.11 g/mol |
IUPAC名 |
2-(4-iodophenyl)-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C11H10IN/c1-8-6-11(13-7-8)9-2-4-10(12)5-3-9/h2-7,13H,1H3 |
InChIキー |
XCJRTUKVUMTRBH-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=C1)C2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![8-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13681489.png)
![1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene](/img/structure/B13681490.png)


